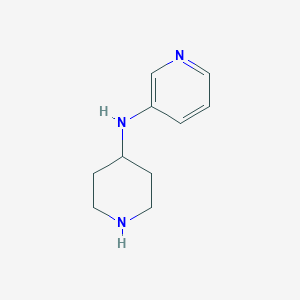

N-(Piperidin-4-yl)pyridin-3-amine

Descripción general

Descripción

“N-(Piperidin-4-yl)pyridin-3-amine” is a compound that has been used in various studies and experiments . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, has been a topic of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives has been studied using classical molecular simulation methods . These studies have provided insights into the arrangement of these molecules within a layered structure of zirconium 4-sulfophenylphosphonate .Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives have been explored in various studies . These studies have revealed interesting aspects of these molecules, such as their arrangement in the interlayer space of zirconium sulfophenylphosphonate .Aplicaciones Científicas De Investigación

Basicity and Reactivity

N-(Piperidin-4-yl)pyridin-3-amine, a compound involving piperidine and pyridine rings, exhibits interesting chemical properties due to the lone pair on the nitrogen. Piperidine is a cyclic secondary amine with strong basicity, while pyridine, its dehydrogenated analog, is less basic, behaving like an aromatic amine. Pyridine can undergo both electrophilic and nucleophilic substitutions, with pyridine's lone pair allowing it to act as a nucleophile in reactions (Ginsburg, 1967).

Metabolism and Biological Oxidation

The biological N-oxidation of piperidine has been studied in mammals, including humans. When piperidine is metabolized in liver microsomal preparations, it forms metabolites like N-hydroxy piperidine and tetrahydro-pyridine-1-oxide, highlighting its pharmacological significance and potential for forming various metabolites in biological systems (Wang, Gorrod, & Beckett, 2016).

Photocatalytic Oxidation

In the context of environmental science, compounds like piperidine and pyridine have been studied for their behavior under UV-illuminated titanium dioxide film. This research is crucial for understanding how nitrogen-containing compounds degrade in the environment, forming byproducts like ammonium and nitrate ions (Low, McEvoy, & Matthews, 1991).

Chemical Reactivity and Synthesis

The compound has been explored in the field of organic chemistry for various syntheses. For example, studies have shown that cyclic amines like piperidine can undergo condensations with aldehydes to form pyridine derivatives. This process involves the generation of reactive intermediates, providing insights into strategies for C-H functionalization of amines (Ma, Paul, Breugst, & Seidel, 2016).

Formation of Nitrate and Ammonium Ions

In the field of environmental science, the photocatalytic oxidation of primary, secondary, and tertiary amines like piperidine and pyridine has been investigated. This research is significant in understanding how nitrogen- and sulfur-containing organic compounds degrade, especially in terms of the formation of environmentally relevant ions like ammonium and nitrate (Low, McEvoy, & Matthews, 1991).

DNA Strand Breakage

Piperidine's role in the mechanism of DNA strand breakage at sites of N7-alkylguanines is also noteworthy. This understanding is crucial for comprehending the biochemical processes involved in DNA sequencing and damage identification (Mattes, Hartley, & Kohn, 1986).

Direcciones Futuras

The future directions of research involving “N-(Piperidin-4-yl)pyridin-3-amine” and its derivatives are promising. These compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, further exploration of these compounds could lead to the discovery of new drugs and therapeutic applications .

Mecanismo De Acción

Target of Action

N-(Piperidin-4-yl)pyridin-3-amine is a compound that has been studied for its potential therapeutic applications. It has been found to have anti-tubercular activity against Mycobacterium tuberculosis H37Ra . In addition, piperidine derivatives have been reported to have promising antinociceptive properties, acting as antagonists for histamine H3 and Sigma-1 receptors .

Mode of Action

For instance, in the case of its anti-tubercular activity, it is likely that the compound interferes with the metabolic processes of the Mycobacterium tuberculosis bacteria .

Biochemical Pathways

Given its potential anti-tubercular and antinociceptive properties, it is likely that the compound affects pathways related to bacterial metabolism and pain perception .

Pharmacokinetics

It is known that the compound has good in vitro admet characteristics .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis bacteria, indicating its potential as an anti-tubercular agent . Additionally, its antinociceptive properties suggest that it could have potential applications in pain management .

Propiedades

IUPAC Name |

N-piperidin-4-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h1-2,5,8-9,11,13H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXXGTMOTIUHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63260-35-5 | |

| Record name | N-(piperidin-4-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone](/img/structure/B3275908.png)

![7-[4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3275949.png)

![[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3275973.png)

![Benzo[c]isothiazol-3-yl benzoate](/img/structure/B3275987.png)

![5-Chlorobenzo[c]isothiazol-3-yl benzoate](/img/structure/B3275990.png)